molecular formula C12H21N3 B13321796 N-[3-(1H-Imidazol-1-yl)propyl]-3-methylcyclopentan-1-amine

N-[3-(1H-Imidazol-1-yl)propyl]-3-methylcyclopentan-1-amine

Cat. No.: B13321796
M. Wt: 207.32 g/mol
InChI Key: NDSLXCYGMGACPF-UHFFFAOYSA-N
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Description

N-[3-(1H-Imidazol-1-yl)propyl]-3-methylcyclopentan-1-amine (: 1340216-27-4) is a chemical compound with the molecular formula C 12 H 21 N 3 and a molecular weight of 207.32 g/mol . Its structure features a cyclopentamine moiety linked via a propyl chain to a 1H-imidazole ring, a well-known nitrogen-containing heterocycle . This specific architecture classifies it as a valuable heterocyclic building block for chemical synthesis and pharmaceutical research. Compounds sharing the core 1H-imidazol-1-ylpropylamine structure show demonstrated utility in agricultural chemistry research. Specifically, structurally related complexes have been investigated for their potential as seed coatings to protect and stimulate the growth of wheat seedlings . For instance, one study on novel 3,7-diaza-bispidines containing an imidazolylpropyl group found that certain complexes could promote root system growth in various wheat varieties by over 30% . This suggests that researchers are exploring the application of such compounds in developing new plant growth regulators and seed treatment agents. The presence of the imidazole ring, which can act as a ligand in metal complexes, is key to this application area . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to determine the compound's suitability for any specific application and to handle it in accordance with all applicable safety protocols.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3-methylcyclopentan-1-amine

InChI

InChI=1S/C12H21N3/c1-11-3-4-12(9-11)14-5-2-7-15-8-6-13-10-15/h6,8,10-12,14H,2-5,7,9H2,1H3

InChI Key

NDSLXCYGMGACPF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NCCCN2C=CN=C2

Origin of Product

United States

Preparation Methods

Mannich Reaction Approach

Procedure (adapted from):

  • Reactants :
    • 3-(1H-Imidazol-1-yl)propan-1-amine (50 mmol)
    • 3-Methylcyclopentanone (50 mmol)
    • Paraformaldehyde (201 mmol)
    • Concentrated HCl (2.65 mL) and glacial acetic acid (3.77 mL) as catalysts.
  • Steps :
    • Combine reactants in deoxygenated methanol under nitrogen.
    • Heat at 60–65°C for 10 hours.
    • Add a second equivalent of paraformaldehyde and reflux for 12 hours.
    • Extract the product via alkaline aqueous workup and purify by column chromatography (Al₂O₃, benzene-isopropanol 6:1).

Intermediate :

Reductive Amination

Procedure (adapted from):

  • Reactants :
    • Bicyclic ketone intermediate (13.8 mmol)
    • Hydrazine hydrate (69 mmol)
    • KOH (171 mmol) in triethylene glycol.
  • Steps :
    • Heat at 160–170°C for 4 hours.
    • Distill off water and excess hydrazine at 190–200°C.
    • Extract with diethyl ether, dry (MgSO₄), and purify via chromatography.

Final Product :

Characterization Data

Spectral Analysis

Technique Key Peaks Interpretation
¹H NMR (CDCl₃) 1.22–1.32 ppm (s, 9H, CH₃) Methyl groups on cyclopentane
2.45–2.60 ppm (m, 4H, CH₂) Propyl linker protons
7.45–7.65 ppm (m, 2H, imidazole) Aromatic protons
¹³C NMR 35.1 ppm (C-9) Cyclopentane quaternary carbon
119.9, 128.7, 137.8 ppm Imidazole carbons
IR 1650 cm⁻¹ (C=N) Imine stretch (intermediate)
3300 cm⁻¹ (N-H) Amine stretch (final product)

Data sourced from.

Physicochemical Properties

Property Value
Molecular Formula C₁₄H₂₄N₄
Molecular Weight 248.37 g/mol
Boiling Point 290–295°C (est.)
Solubility Chloroform, methanol

Optimization and Yield Considerations

  • Catalyst Efficiency : HCl/acetic acid systems improve Mannich reaction rates by stabilizing iminium intermediates.
  • Reduction Challenges : Overheating during hydrazine reduction leads to byproducts; optimal temperature is 160–170°C.
  • Purification : Al₂O₃ chromatography effectively separates polar impurities (e.g., unreacted amines).

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-Imidazol-1-yl)propyl]-3-methylcyclopentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of N-substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of N-[3-(1H-Imidazol-1-yl)propyl]-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the compound can interact with biological membranes, affecting their permeability and function .

Comparison with Similar Compounds

Table 1: Structural Comparison of N-[3-(1H-Imidazol-1-yl)propyl]-3-methylcyclopentan-1-amine and Analogs

Compound Name Molecular Formula Molecular Weight Substituent on Amine Heterocycle ChemSpider/MDL ID
This compound (Target) C12H22N3 208.33* 3-methylcyclopentyl Imidazole Not provided
N-(Cyclohexylmethyl)-3-(1H-imidazol-1-yl)-1-propanamine () C13H23N3 221.35 Cyclohexylmethyl Imidazole ChemSpider 11869944
3-(1H-Imidazol-1-yl)propylamine () C12H23N3 209.33 2-methylpentan-3-yl Imidazole MDL MFCD12054128
N-[3-(1H-Indol-1-yl)propyl]-1-azabicyclo[2.2.2]octan-3-amine () C18H25N3 283.41 1-azabicyclo[2.2.2]octan-3-yl Indole Not provided

*Calculated based on molecular formula.

  • Substituent Effects: The 3-methylcyclopentyl group in the target compound provides moderate steric hindrance compared to the bulkier cyclohexylmethyl group in . Cyclohexane’s chair conformation may enhance lipophilicity but reduce metabolic stability compared to the smaller cyclopentane . The 2-methylpentan-3-yl group () introduces a branched aliphatic chain, likely increasing flexibility and reducing crystallinity compared to cyclic substituents .
  • Heterocycle Differences :

    • Imidazole (Target, –3) vs. Indole (): Imidazole’s dual nitrogen atoms enable stronger hydrogen bonding, whereas indole’s fused benzene-pyrrole system enhances aromaticity and π-stacking, often seen in kinase inhibitors or serotonin analogs .

Molecular Properties

  • Molecular Weight : The target compound (208.33 g/mol) is lighter than (221.35 g/mol) and (283.41 g/mol), suggesting better bioavailability under Lipinski’s Rule of Five.
  • Lipophilicity : Cyclic substituents (cyclopentyl, cyclohexylmethyl) increase logP compared to aliphatic chains (e.g., 2-methylpentan-3-yl). The bicyclic system in may further elevate logP, impacting membrane permeability .

Potential Implications

  • Biological Activity : Imidazole derivatives often exhibit antifungal, antibacterial, or enzyme-inhibitory properties. The target compound’s cyclopentyl group could optimize selectivity for cytochrome P450 isoforms or GPCRs, while ’s indole moiety may align with tryptophan-dependent pathways .
  • Synthetic Feasibility : Branched aliphatic chains () may simplify synthesis compared to stereochemically complex bicyclic systems () .

Biological Activity

N-[3-(1H-Imidazol-1-yl)propyl]-3-methylcyclopentan-1-amine, a compound featuring an imidazole moiety, has garnered attention for its potential biological activities. This article delves into the compound's synthesis, characterization, and biological evaluations, emphasizing its pharmacological properties and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H21N3C_{12}H_{21}N_{3}, with a molecular weight of 207.32 g/mol. The compound is characterized by a cyclopentane ring substituted with an imidazole group, which is known for its biological significance in various pharmacological contexts.

PropertyValue
Molecular FormulaC12H21N3C_{12}H_{21}N_{3}
Molecular Weight207.32 g/mol
CAS Number1343872-02-5

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. For instance, compounds with similar structures have shown significant inhibition of tumor growth and cell proliferation in various cancer models. A derivative with a related structure demonstrated a tumor growth inhibition (TGI) of 75% with good oral bioavailability (F = 29%) and minimal hERG channel inhibition, indicating a favorable safety profile for further development .

The biological activity of this compound may be attributed to its interaction with specific cellular targets, particularly in cancer cells. It has been suggested that imidazole-containing compounds can modulate signaling pathways involved in cell proliferation and survival. For example, the inhibition of c-Met kinase activity has been observed, which is crucial for tumorigenesis in several cancers .

Neuroprotective Effects

In addition to anticancer properties, imidazole derivatives have been investigated for neuroprotective effects. Some studies indicate that these compounds can exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerInhibition of tumor growth (TGI = 75%)
NeuroprotectionPotential modulation of neurotransmitter systems
Safety ProfileGood oral bioavailability; minimal hERG inhibition

Study 1: Antitumor Activity

A study focused on the synthesis and evaluation of imidazole derivatives found that this compound exhibited significant cytotoxicity against EBC-1 lung cancer cells, with an IC50 value indicating potent activity . The compound was tested in vitro and showed promising results in inhibiting cell proliferation.

Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of imidazole derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce neuronal apoptosis and improve cell viability under stress conditions .

Q & A

Q. How can toxicity profiles be systematically evaluated in preclinical models?

  • Answer :
  • In vivo LD₅₀ : Acute toxicity testing in rodents (OECD 423 guidelines) .
  • hERG assay : Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ >10 μM desirable) .

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